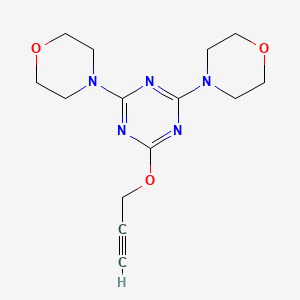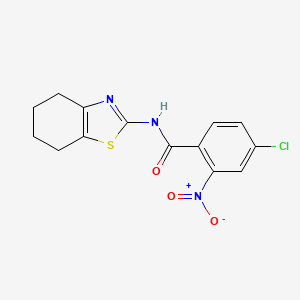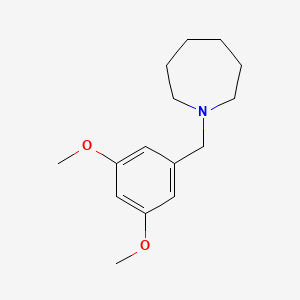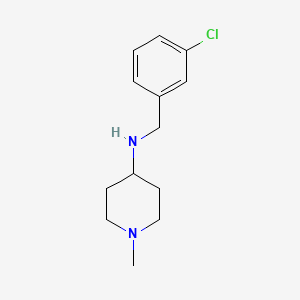
3-(phenylsulfonyl)propanamide
Descripción general
Descripción
3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.04596439 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Chemical Studies and Prostatic Carcinoma
3-(Phenylsulfonyl)propanamide derivatives have been studied for their quantum chemical properties and applications in treating prostate cancer. For instance, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a derivative, is an oral medication used for prostate cancer treatment. Quantum chemical studies based on Arguslab software have helped in understanding the molecule's steric energy and favorable conformations for blocking androgen receptors on prostate cancer cells (Otuokere & Amaku, 2015).
Antagonism of TRPV1
Derivatives of this compound, like 2-sulfonamidopyridine C-region analogs, have been investigated as hTRPV1 ligands. These compounds have shown significant potential as TRPV1 antagonists, leading to strong analgesic activity in pain models. This highlights their importance in pain management research (Ann et al., 2016).
Molecular Structure and Cytotoxicity Studies
Studies on 3-chloro-N-(4-sulfamoylphenethyl)propanamide have provided insights into its molecular structure, spectroscopic characterization, and cytotoxicity against various tumor cells. These findings are significant for developing new anticancer agents (Durgun et al., 2016).
Antibacterial Therapy Applications
Functionalized derivatives, like La0.33Ca0.67MnO3 capped with this compound, have been explored for their antibacterial properties. These studies show potential applications in alternative antibacterial therapies (Edobor-Osoh et al., 2019).
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives of this compound have been synthesized and tested for their anticancer activity. Their structure-activity relationship, particularly the quinoxaline ring as a scaffold, has shown promising results against various cancer cell lines (El Rayes et al., 2019).
Safety and Hazards
Direcciones Futuras
The future directions for “3-(phenylsulfonyl)propanamide” could involve its use in the development of novel types of pharmacological agents in the treatment of several pathological disorders where urease and COX-2 enzymes are involved . The conjugates of approved therapeutic molecules may lead to this development .
Mecanismo De Acción
Target of Action
3-(Phenylsulfonyl)propanamide is a propanamide-sulfonamide based compound . It has been found to act as a dual inhibitor of urease and cyclooxygenase-2 (COX-2) enzymes . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, while COX-2 is an enzyme that plays a crucial role in the inflammatory response.
Mode of Action
The compound interacts with its targets (urease and COX-2) through competitive inhibition . This means it competes with the substrate for the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The inhibition of these enzymes can lead to a decrease in inflammation and other related effects .
Biochemical Pathways
The inhibition of these enzymes can disrupt these pathways, leading to potential downstream effects such as reduced inflammation .
Result of Action
The inhibition of urease and COX-2 by this compound can lead to a variety of molecular and cellular effects. For instance, the inhibition of COX-2 can result in reduced production of prostaglandins, which are involved in the inflammatory response . This could potentially lead to anti-inflammatory effects.
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. For example, in agricultural applications, α-phenylsulfonyl propanamides have been shown to exhibit high herbicidal activity under paddy conditions . .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVZUJCDAGZPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)



![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)

![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)




